molecular formula C14H15NO3 B11579822 2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzoic acid

2-{[(Z)-(2-oxocyclohexylidene)methyl]amino}benzoic acid

Cat. No.: B11579822
M. Wt: 245.27 g/mol
InChI Key: WHUMOBXATILIPN-KTKRTIGZSA-N
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Description

2-({[(1Z)-2-OXOCYCLOHEXYLIDENE]METHYL}AMINO)BENZOIC ACID is an organic compound with a complex structure that includes a benzoic acid moiety and a cyclohexylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1Z)-2-OXOCYCLOHEXYLIDENE]METHYL}AMINO)BENZOIC ACID typically involves the reaction of cyclohexanone with an appropriate benzoic acid derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-({[(1Z)-2-OXOCYCLOHEXYLIDENE]METHYL}AMINO)BENZOIC ACID may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization or chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(1Z)-2-OXOCYCLOHEXYLIDENE]METHYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[(1Z)-2-OXOCYCLOHEXYLIDENE]METHYL}AMINO)BENZOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-({[(1Z)-2-OXOCYCLOHEXYLIDENE]METHYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-({[(1Z)-2-OXOCYCLOHEXYLIDENE]METHYL}AMINO)BENZOIC ACID can be compared with other similar compounds, such as:

    Benzoic Acid Derivatives: These compounds share the benzoic acid moiety but differ in their substituents.

    Cyclohexanone Derivatives: These compounds have a cyclohexanone group but differ in their additional functional groups.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-[[(Z)-(2-oxocyclohexylidene)methyl]amino]benzoic acid

InChI

InChI=1S/C14H15NO3/c16-13-8-4-1-5-10(13)9-15-12-7-3-2-6-11(12)14(17)18/h2-3,6-7,9,15H,1,4-5,8H2,(H,17,18)/b10-9-

InChI Key

WHUMOBXATILIPN-KTKRTIGZSA-N

Isomeric SMILES

C1CCC(=O)/C(=C\NC2=CC=CC=C2C(=O)O)/C1

Canonical SMILES

C1CCC(=O)C(=CNC2=CC=CC=C2C(=O)O)C1

Origin of Product

United States

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